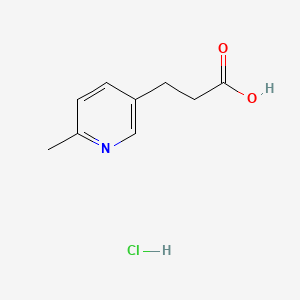
2-(Difluoromethyl)quinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)quinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H7F2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the difluoromethyl group and the aldehyde functional group at the 3-position of the quinoline ring makes this compound unique and of interest in various fields of research .
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethyl)quinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF (dimethylformamide) reacts with phosphorus oxychloride to form the desired aldehyde . Another method includes the treatment of acetanilides with phosphorus pentachloride in N,N-alkylformamide at elevated temperatures . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(Difluoromethyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)quinoline-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for detecting metal ions in biological samples.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)quinoline-3-carbaldehyde depends on its specific application. In biological systems, it may act as a ligand that binds to metal ions, forming fluorescent complexes that can be detected using various analytical techniques . The molecular targets and pathways involved in its action are specific to the context in which it is used.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)quinoline-3-carbaldehyde can be compared with other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and 2-quinolinecarboxaldehyde . These compounds share a similar quinoline core structure but differ in their substituents, which can significantly affect their chemical properties and applications. For example, 2-chloroquinoline-3-carbaldehyde is known for its use in the synthesis of biologically active compounds, while 2-quinolinecarboxaldehyde is used in the development of fluorescent sensors .
Eigenschaften
Molekularformel |
C11H7F2NO |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
2-(difluoromethyl)quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H7F2NO/c12-11(13)10-8(6-15)5-7-3-1-2-4-9(7)14-10/h1-6,11H |
InChI-Schlüssel |
HKLARKWSDDMLMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)

![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)





![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)


![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)

